N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide
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Description
Scientific Research Applications
Antiallergic Activity
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide and its derivatives have been investigated for antiallergic activity. In studies, certain derivatives exerted potent antiallergic effects in assays including dermal vascular permeability and active anaphylaxis tests in rats (Georgiev et al., 1987).
Inhibitory Activity in Brain Edema
Related compounds have been studied for their role in inhibiting brain edema. Derivatives of N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide demonstrated significant inhibitory activity in models of brain edema, offering insights into potential therapeutic applications (Robert et al., 1995).
Antiprotozoal Agents
Studies have synthesized and evaluated derivatives of this compound as antiprotozoal agents. Some derivatives showed strong DNA affinities and excellent in vivo activity in specific animal models, indicating potential for treating protozoal infections (Ismail et al., 2004).
Role in Catalysis
Research into the use of N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide derivatives in catalysis has been conducted. These compounds served as ligands in bimetallic boron-containing heterogeneous catalysts, demonstrating high activity in certain chemical reactions (Bumagin et al., 2019).
Synthesis and Antimicrobial Activity
Synthesis of related carboxamides and their evaluation for antibacterial and antimycobacterial activity has been reported. These studies provide insights into the potential use of these compounds as antimicrobial agents (Chambhare et al., 2003).
Influenza A Virus Inhibition
Furan-carboxamide derivatives, closely related to the compound , have been synthesized and identified as potent inhibitors of the lethal H5N1 influenza A virus. This suggests potential antiviral applications for these compounds (Yongshi et al., 2017).
properties
IUPAC Name |
N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-10-12(2)19-17(18-11)23-14-7-5-13(6-8-14)20-16(21)15-4-3-9-22-15/h3-4,9-10,13-14H,5-8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOUYTOVFMZJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)furan-2-carboxamide |
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